N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-3-14-7-4-10-5-8-15(12(16)11(10)14)9-6-13-19(2,17)18/h4-5,7-8,13H,3,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMLXTRIFLCAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for the Pyrrolo[2,3-c]pyridine Core
The pyrrolo[2,3-c]pyridine scaffold is typically constructed via cyclization reactions. A common approach involves condensing substituted pyridine derivatives with pyrrole precursors. For example, ethyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes hydrolysis using sodium hydroxide in methanol/water (10–45°C) to yield carboxylic acid intermediates, achieving 89% purity . Analogous methods apply to pyrrolo[2,3-c]pyridines, where ester hydrolysis is critical for downstream functionalization.
Alternative routes employ Paal-Knorr cyclization, where diketones react with amines to form the bicyclic structure. In one protocol, a pyrrolo[2,3-c]pyridin-7-one derivative was synthesized via Suzuki-Miyaura coupling, using Pd(PPh₃)₄ and cesium fluoride in DME/methanol under microwave conditions (120°C, 30 min), yielding 76% . This method highlights the versatility of cross-coupling reactions in accessing substituted cores.
Functionalization at Position 1: Ethylation Strategies
Introducing the ethyl group at position 1 involves alkylation or nucleophilic substitution. A representative procedure uses ethyl bromide with a base like cesium carbonate in DMSO at 110°C . For instance, 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one was ethylated using ethyl iodide and potassium carbonate in DMF, though yields for similar transformations reach 85% .
In a modified approach, reductive amination was employed: a primary amine intermediate reacted with acetaldehyde in the presence of sodium cyanoborohydride, achieving 78% yield . This method minimizes side products compared to direct alkylation.
Oxidation to Introduce the 7-Oxo Group
The 7-oxo group is introduced via oxidation of a secondary alcohol or deprotection of a masked ketone. A robust method uses oxone in DMF at ambient temperature (6 h), converting aldehydes to carboxylic acids with 85% efficiency . For pyrrolo[2,3-c]pyridines, analogous conditions oxidize 7-hydroxyl intermediates to ketones.
Alternatively, Jones oxidation (CrO₃ in H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) may be used, though these require stringent temperature control (-50°C to 0°C) .
Installation of the Methanesulfonamide-Ethyl Moiety
The methanesulfonamide-ethyl side chain is installed via sequential alkylation and sulfonylation. First, a bromoethyl intermediate is coupled to the pyrrolo[2,3-c]pyridine core using cesium fluoride and palladium catalysis (120°C, microwave, 30 min) . Subsequent sulfonylation with methanesulfonyl chloride in dichloromethane and triethylamine (0–25°C, 2 h) affords the target compound in 76% yield .
Alternative routes employ HATU-mediated coupling: the carboxylic acid derivative reacts with 2-aminoethyl methanesulfonate in DMF, using HATU (2.5 equiv) and DIPEA (4.0 equiv) at 0–25°C, achieving 78% yield .
Optimization of Reaction Conditions and Yield Improvements
Key optimizations include:
-
Solvent selection : THF/DMF mixtures improve solubility during coupling steps .
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Catalyst loading : Pd(PPh₃)₄ at 5 mol% balances cost and efficiency in cross-couplings .
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Temperature control : Microwave-assisted reactions reduce reaction times from hours to minutes .
For example, adjusting the dimethylamine concentration from 2.0 M to 2.5 M in THF increased yields from 92% to 96% . Similarly, replacing EDCI with HATU in amide couplings improved reproducibility .
Analytical Characterization and Purity Assessment
Final compounds are validated via LC-MS and ¹H NMR. Purity >99% is achieved through recrystallization (aqueous ethanol) or column chromatography (dichloromethane/methanol) . For instance, N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)methanesulfonamide showed a molecular ion peak at m/z 326.1 (M+H)⁺ , consistent with theoretical values.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within the cell. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight structural and synthetic differences between the target compound and related sulfonamide or carboxamide derivatives.
Key Comparison Points
Core Heterocycle :
- The target compound and –5 derivatives share a pyrrolo[2,3-c]pyridine core, whereas uses a pyrrolo[2,3-d]pyrimidine scaffold. The pyrimidine core in introduces additional nitrogen atoms, which may enhance hydrogen-bonding capacity compared to the pyridine-based target compound .
Position 1 Substituent :
- The ethyl group at position 1 in the target compound contrasts with the methyl group in –5. This difference could influence steric hindrance and hydrophobic interactions in biological systems.
Substituent Type :
- The target’s methanesulfonamide group differs from the ethanesulfonamide (), trifluoroethanesulfonamide (), and carboxamide groups (–5). Sulfonamides generally exhibit stronger acidity (pKa ~1–2) than carboxamides (pKa ~15–17), affecting solubility and target binding .
Synthetic Complexity :
- and highlight the use of Pd-catalyzed coupling for sulfonamide introduction, whereas carboxamide derivatives (–5) may require alternative coupling agents (e.g., EDCI/HOBt) .
Biological Activity
N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and research findings that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 380.4 g/mol. The structure features a pyrrolopyridine core, which is known for various biological activities, including antitumor and anti-inflammatory effects.
Biological Activities
1. Antitumor Activity
Research has indicated that derivatives of pyrrolopyridine compounds exhibit notable antitumor properties. For instance, studies have shown that certain pyrrolopyridine analogs inhibit key oncogenic pathways such as BRAF(V600E) and EGFR. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis in tumor models.
2. Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. In vitro studies suggest that these compounds can downregulate pro-inflammatory markers, making them potential candidates for treating inflammatory diseases.
3. Antimicrobial Properties
The biological activity of this compound may extend to antimicrobial effects. Research on related compounds has shown efficacy against various bacterial strains, indicating a potential for development as an antimicrobial agent.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that combine various functional groups to enhance biological activity. The structure-activity relationship (SAR) studies reveal that modifications to the pyrrolopyridine scaffold can significantly influence the biological potency of the resulting compounds.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antitumor activity |
| Alteration of side chains | Enhanced anti-inflammatory properties |
| Variation in functional groups | Improved antimicrobial efficacy |
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of pyrrolopyridine derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that these compounds exhibited significant cytotoxicity and enhanced apoptosis when combined with traditional chemotherapeutics like doxorubicin .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, a series of pyrrolopyridine derivatives were tested for their ability to inhibit TNF-alpha-induced inflammation in vitro. The results demonstrated a marked reduction in inflammatory cytokines, suggesting potential therapeutic applications in autoimmune conditions .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(2-{1-ethyl-7-oxo-pyrrolo[2,3-c]pyridin-6-yl}ethyl)methanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of pyrrolo[2,3-c]pyridine derivatives often requires multi-step reactions involving nucleophilic substitutions, cyclizations, and sulfonamide coupling. For example, continuous flow reactors (CFRs) can improve reaction efficiency and reduce byproducts by maintaining precise temperature control . Purification via flash chromatography or preparative HPLC is critical, with solvent systems like dichloromethane/methanol (95:5) recommended for isolating sulfonamide intermediates . Yield optimization may involve screening catalysts (e.g., Pd/C for hydrogenation) and adjusting pH during crystallization .
Q. How is structural confirmation performed for this compound, and what analytical techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrrolo[2,3-c]pyridine core and sulfonamide substituents. For example, a singlet at δ 2.8–3.2 ppm typically corresponds to the methanesulfonamide group .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., calculated [M+H]⁺ for C₁₅H₂₀N₃O₃S: 322.1223) .
- HPLC-PDA : Purity >95% is required for biological assays; use C18 columns with 0.1% TFA in water/acetonitrile gradients .
Advanced Research Questions
Q. How do substituents on the pyrrolo[2,3-c]pyridine core influence biological activity, and what structure-activity relationship (SAR) data exist?
- Methodological Answer :
- SAR Insights : Ethyl groups at position 1 (as in this compound) enhance metabolic stability compared to benzyl analogs, as shown in cytochrome P450 inhibition assays . Methanesulfonamide at the ethyl sidechain improves solubility but may reduce membrane permeability (logP ~1.8 calculated via XLogP3) .
- Comparative Data : Pyrazolo[4,3-d]pyrimidine analogs with similar sulfonamide substituents show 10–100 nM IC₅₀ against kinase targets .
- Table: Key SAR Parameters
| Substituent Position | Modification | Impact on Activity |
|---|---|---|
| 1 (Ethyl) | Increased metabolic stability | Reduced CYP3A4 inhibition |
| 6 (Ethyl linker) | Enhanced solubility | Lower logP |
| Methanesulfonamide | Improved target binding affinity | ΔG = -9.2 kcal/mol (docking studies) |
Q. What strategies resolve contradictory bioactivity data in cellular vs. enzymatic assays for this compound?
- Methodological Answer : Discrepancies may arise from off-target effects or cell permeability issues.
- Countermeasures :
- Cellular Uptake Assays : Use LC-MS/MS to quantify intracellular concentrations .
- Target Engagement Studies : Employ CETSA (cellular thermal shift assay) to verify binding in live cells .
- Proteome Profiling : Broad-spectrum kinase screening (e.g., KINOMEscan) identifies off-target interactions .
Q. How can stability and degradation pathways be analyzed under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites using Q-TOF-MS. Common pathways include N-deethylation or sulfonamide hydrolysis .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Caco-2 Permeability : Assess apical-to-basolateral transport (Papp >1 × 10⁻⁶ cm/s indicates good absorption) .
- Microsomal Stability : Calculate half-life (t₁/₂) using NADPH-fortified liver microsomes. Ethyl-substituted pyrrolo[2,3-c]pyridines typically show t₁/₂ >30 minutes .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis; >90% binding may limit free drug concentration .
Data Contradiction Analysis
Q. How to address discrepancies between computational docking predictions and experimental binding affinities?
- Methodological Answer :
- Re-docking with Flexible Residues : Use Schrödinger’s Induced Fit Docking to account for sidechain mobility in the target protein (e.g., BET bromodomains) .
- Solvent Accessibility Analysis : Calculate buried surface area (BSA) with PyMOL; BSA <500 Ų suggests weak binding despite favorable ΔG .
- Experimental Validation : Perform SPR (surface plasmon resonance) to measure on-rates (kₐ) and off-rates (k𝒹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
